

Pharmacological Properties of Tiaprost in Veterinary Research: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Tiaprost	
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Introduction

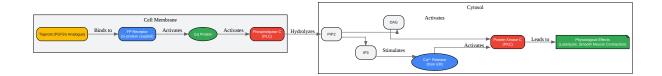
Tiaprost, a synthetic analogue of prostaglandin F2 α (PGF2 α), is a potent luteolytic agent widely utilized in veterinary medicine.[1] Its pharmacological activity centers on the regression of the corpus luteum, making it a valuable tool for the synchronization of estrus, induction of parturition, and treatment of various reproductive disorders in several animal species. This technical guide provides a comprehensive overview of the pharmacological properties of **Tiaprost**, including its mechanism of action, pharmacokinetics, and detailed experimental protocols for its application in veterinary research and practice.

Mechanism of Action: The Prostaglandin F2α Signaling Pathway

Tiaprost exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2] This binding initiates a cascade of intracellular events, primarily through the activation of the Gq protein subunit. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).



IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic calcium concentrations.[2] Elevated intracellular calcium, along with DAG, activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of **Tiaprost**, including smooth muscle contraction and luteolysis.[2]



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Caption: Tiaprost Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of **Tiaprost** has been investigated in several target species. The drug is rapidly absorbed and metabolized, with excretion occurring primarily through the urine. Key pharmacokinetic parameters are summarized in the table below.



Species	Dosage	Route	Peak Plasma Concentrati on	Time to Peak	Elimination Half-life
Mare	0.00075 mg/kg	Intramuscular	1-2 hours		
Sow	0.003 mg/kg	Intramuscular	~0.005 μg/mL	15 minutes	99 hours
Rat	100 μg/kg	Intravenous			0.09, 0.40, and 5.60 hours (three- phasic)

Quantitative Data on Pharmacological Effects

The luteolytic and uterotonic effects of **Tiaprost** have been quantified in various studies, demonstrating its efficacy in reproductive management.



Species	Application	Dosage	Efficacy/Outcome
Cattle	Estrus Synchronization	750 μg (1.0-2.5 μg/kg)	Effective luteolysis and synchronization of estrus.
Horse	Estrus Synchronization	450 μg (0.6-1.125 μg/kg)	Induction of luteolysis, allowing for controlled breeding.
Swine	Parturition Induction	300-600 μg (2.0-3.0 μg/kg)	Induction of farrowing, typically within 24-48 hours.
Sheep	Estrus Synchronization	150-225 μg (2.5-3.75 μg/kg)	Effective for synchronizing estrus in ewes.
Dog	Pyometra (adjunct)	Varies	Used in combination with other drugs to promote uterine evacuation.

Experimental Protocols Estrus Synchronization in Cattle

This protocol is designed to synchronize estrus in a herd of cattle for artificial insemination (AI).



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Caption: Estrus Synchronization Protocol in Cattle.

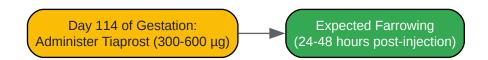
Methodology:



- Day 0: Administer a Gonadotropin-Releasing Hormone (GnRH) analogue to all cows to initiate a new follicular wave.
- Day 7: Administer a luteolytic dose of Tiaprost (750 μg) via intramuscular injection to regress the corpus luteum.
- Day 9: Administer a second dose of GnRH to trigger ovulation of the dominant follicle.
- Timed Artificial Insemination: Perform AI 16 to 20 hours after the second GnRH injection.

Induction of Parturition in Sows

This protocol is for the induction of farrowing in sows to allow for supervision.



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Caption: Parturition Induction Protocol in Sows.

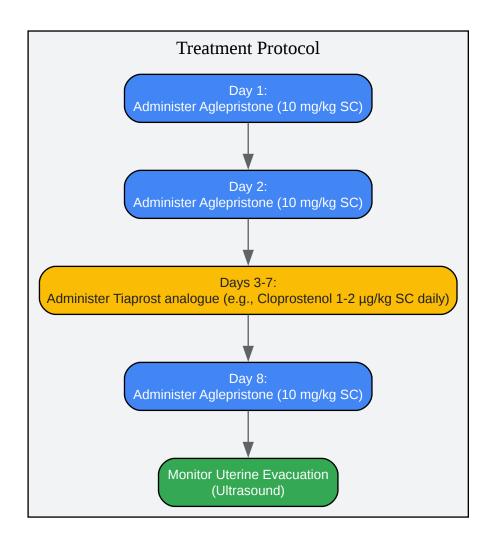
Methodology:

- Timing: On day 114 of gestation, administer a single intramuscular injection of Tiaprost (300-600 μg).
- Observation: Closely monitor the sow for signs of impending parturition. Farrowing is expected to commence within 24 to 48 hours.
- Intervention: Be prepared to assist with farrowing if necessary.

Medical Management of Pyometra in Bitches (in combination with Aglepristone)

This protocol outlines the use of **Tiaprost** as part of a medical treatment for open-cervix pyometra in bitches, in conjunction with a progesterone receptor antagonist.





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Caption: Pyometra Treatment Protocol in Bitches.

Methodology:

- Initial Treatment (Days 1 & 2): Administer aglepristone (10 mg/kg) subcutaneously on two consecutive days to block progesterone receptors and promote cervical opening.[3]
- Uterine Evacuation (Days 3-7): Administer a low dose of a Tiaprost analogue, such as cloprostenol (1-2 μg/kg), subcutaneously once daily for five days to stimulate uterine contractions and facilitate the expulsion of uterine contents.
- Follow-up Treatment (Day 8): Administer a third dose of aglepristone (10 mg/kg) subcutaneously.



 Monitoring: Monitor the bitch's clinical condition and uterine size via ultrasonography to assess treatment efficacy.

Toxicological Data

Acute and subacute toxicity studies have been conducted to establish the safety profile of **Tiaprost**.

Species	Study Type	LD50 / NOEL	Route
Rat	Acute Toxicity	22.9 mg/kg (LD50)	Oral
2 mg/kg (LD50)	Intramuscular/Intraven ous		
Mouse	Acute Toxicity	15.3 mg/kg (LD50)	Oral
9.8 mg/kg (LD50)	Intramuscular	_	
1.60 mg/kg (LD50)	Intravenous	_	
Pig	90-day Oral Toxicity	0.012 mg/kg/day (NOEL)	Oral
Rat	90-day Oral Toxicity	0.2 mg/kg/day (NOEL)	Oral

Conclusion

Tiaprost is a valuable pharmacological agent in veterinary reproductive medicine. Its well-defined mechanism of action, predictable pharmacokinetic profile, and demonstrated efficacy make it a reliable tool for researchers and clinicians. The experimental protocols provided in this guide offer a framework for the effective and safe application of **Tiaprost** in various animal species. As with any potent pharmacological agent, adherence to recommended dosages and protocols is crucial for achieving desired outcomes while minimizing the risk of adverse effects. Further research into the nuanced applications and potential long-term effects of **Tiaprost** will continue to refine its use in veterinary science.



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